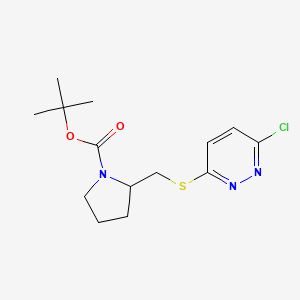

2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate protective group and a 6-chloropyridazine moiety linked via a sulfanylmethyl (-S-CH2-) bridge. Its molecular formula is C15H21ClN3O2S, with a molecular weight of 342.86 g/mol. The tert-butyl ester group aids in solubility and synthetic manipulation, while the pyrrolidine ring (5-membered) contributes to conformational rigidity .

Properties

Molecular Formula |

C14H20ClN3O2S |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

tert-butyl 2-[(6-chloropyridazin-3-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-8-4-5-10(18)9-21-12-7-6-11(15)16-17-12/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI Key |

XFWDQVRLWWOCKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CSC2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following key steps:

Preparation of the 6-chloropyridazin-3-yl sulfanyl intermediate

Introduction of the sulfanylmethyl (-SCH₂-) linkage at the 3-position of the chloropyridazine ring.Coupling with pyrrolidine-1-carboxylic acid tert-butyl ester

Attachment of the sulfanyl-substituted pyridazine fragment to the 2-position of the pyrrolidine ring, which is protected as a tert-butyl carbamate ester.

This approach is consistent with analogous syntheses of related compounds such as 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, where a sulfanylmethyl group is introduced via reaction of a pyridazin-3-amine derivative with a sulfonylating agent, followed by coupling with the pyrrolidine ester.

Detailed Synthetic Route

Step 1: Synthesis of 6-Chloropyridazin-3-ylmethylthiol Intermediate

- Starting Material: 6-Chloropyridazin-3-amine or 6-chloropyridazin-3-yl halide

- Reaction: Nucleophilic substitution or thiolation to introduce the sulfanylmethyl group

- Typical Reagents: Thiolating agents such as thiourea or sodium hydrosulfide, or direct substitution with a suitable sulfanylalkyl halide

- Conditions: Mild to moderate temperatures (25–80 °C), inert atmosphere to prevent oxidation of thiol groups

This step yields the 6-chloropyridazin-3-ylmethylthiol or a related sulfanyl intermediate.

Step 2: Coupling with Pyrrolidine-1-carboxylic Acid tert-Butyl Ester

- Reagents: Pyrrolidine-1-carboxylic acid tert-butyl ester (Boc-protected pyrrolidine)

- Reaction: Alkylation or nucleophilic substitution where the sulfanyl intermediate reacts with the 2-position of the pyrrolidine ring

- Catalysts/Conditions: Base such as potassium carbonate or triethylamine, solvents like DMF or acetonitrile, temperature ranging from room temperature to reflux

- Outcome: Formation of the target compound with the sulfanylmethyl linker connecting the pyridazine and pyrrolidine moieties

Alternative Synthetic Approaches

Direct Sulfanylmethylation of Pyrrolidine Derivatives:

Some methods involve direct sulfanylmethylation of the pyrrolidine ring using 6-chloropyridazin-3-ylmethyl halides under basic conditions.Use of Protected Intermediates:

Protection of amine groups on pyridazine or pyrrolidine rings may be required to prevent side reactions, employing protecting groups such as carbamates (Boc) or carbobenzyloxy (CBZ) groups.Oxidative or Reductive Modifications:

Post-synthesis modifications such as oxidation of the sulfanyl group to sulfoxides or sulfones may be applied to tune biological activity or solubility.

Industrial and Scale-Up Considerations

Continuous Flow Chemistry:

For large-scale synthesis, continuous flow reactors can enhance reaction control, yield, and safety, especially for sulfur-containing intermediates prone to oxidation.Purification:

Typical purification methods include column chromatography, recrystallization, or preparative HPLC to achieve high purity.Yield Optimization:

Optimization of solvent, temperature, and reagent stoichiometry is critical to maximize yield and minimize by-products.

Data Tables Summarizing Preparation Methods

| Step | Reaction Type | Starting Materials | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Thiolation/Nucleophilic Substitution | 6-Chloropyridazin-3-amine or halide | Thiourea, NaSH, or sulfanylalkyl halide; 25–80 °C, inert atmosphere | 6-Chloropyridazin-3-ylmethylthiol intermediate | Control of oxidation critical |

| 2 | Coupling/Alkylation | 6-Chloropyridazin-3-ylmethylthiol + pyrrolidine-1-carboxylic acid tert-butyl ester | Base (K2CO3, Et3N), solvent (DMF, MeCN), RT to reflux | This compound | Boc group protects pyrrolidine nitrogen |

| Optional | Oxidation | Target compound | H2O2, m-CPBA | Sulfoxide or sulfone derivatives | Modulates biological activity |

Research Discoveries and Insights

The sulfanylmethyl group plays a pivotal role in the compound’s reactivity and biological interactions, serving as a flexible linker and potential site for further functionalization.

The tert-butyl ester protects the carboxylic acid during synthesis but can be selectively removed under acidic conditions to yield the free acid for biological assays or further derivatization.

The 6-chloropyridazine moiety is electron-deficient, which influences its reactivity in nucleophilic aromatic substitution and its binding affinity in biological targets, particularly enzymes and receptors involved in metabolic pathways.

Analogous compounds, such as those with methyl or thiazolyl substitutions, have been synthesized using similar methodologies, supporting the versatility of the sulfanylmethyl linkage strategy.

Patents (e.g., US9278961B2) highlight the use of pyridyl derivatives, including chloropyridazines, as inhibitors in signaling pathways, underscoring the pharmaceutical relevance of such compounds.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated derivatives.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro and sulfanylmethyl groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrrolidine ring and tert-butyl ester may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Substituent Variations: Sulfanyl vs. Oxy Groups

- tert-Butyl 2-(((6-chloropyridazin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Key Difference: Replaces the sulfanyl group with an oxygen (ether linkage). Molecular weight is 327.81 g/mol (C15H22ClN3O3), slightly lower than the sulfanyl analog. This may influence pharmacokinetics, such as membrane permeability .

Ring Size Variations: Pyrrolidine vs. Piperidine

- 3-(6-Chloro-pyridazin-3-yloxyMethyl)-piperidine-1-carboxylic acid tert-butyl ester Key Difference: Substitutes pyrrolidine (5-membered) with piperidine (6-membered). Molecular weight is 313.78 g/mol (C14H20ClN3O3), with reduced ring strain compared to pyrrolidine derivatives .

Functional Group Modifications

- 2-[(Methanesulfonyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Key Difference: Incorporates a methanesulfonyl (mesyl) group and methylamine substituent. Impact: The sulfonamide group enhances electron-withdrawing properties and may improve metabolic stability. Reactivity in deprotection reactions (e.g., HCl-mediated cleavage) differs significantly from thioether analogs .

- (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Key Difference: Features a toluenesulfonyl (tosyl) ester as a leaving group. Impact: The tosyl group facilitates nucleophilic substitution reactions, making this compound a precursor in synthetic pathways. Its molecular weight is 385.89 g/mol (C18H26ClNO4S), heavier due to the aromatic tosyl moiety .

Comparative Data Table

Biological Activity

2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique structural features, including a pyridazine ring with a chloro substituent and a sulfanylmethyl group, linked to a pyrrolidine ring that possesses a tert-butyl ester functional group. This structural arrangement is believed to enhance its biological activity, particularly in medicinal chemistry applications.

Research indicates that this compound exhibits significant biological activity, particularly as a potential biochemical probe or inhibitor. Its structural components may enhance its interaction with specific molecular targets, modulating enzyme or receptor activity. The presence of the chloro and sulfanylmethyl groups is particularly noteworthy for their potential to facilitate specific interactions that could lead to altered biological effects.

Anticancer Activity

Preliminary studies suggest that this compound has potential anticancer properties. For instance, compounds structurally similar to this one have shown moderate antineoplastic activity against various cancer cell lines, such as HeLa (cervical cancer) and SGC-7901 (gastric cancer) cells. The cytotoxicity of these compounds was evaluated using MTT assays, revealing concentration-dependent effects on cell proliferation.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory properties. Studies have demonstrated its ability to inhibit nitric oxide production in RAW264.7 macrophages induced by lipopolysaccharide (LPS), indicating a possible mechanism for reducing inflammation.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with related compounds to highlight its unique properties:

| Compound | Structure | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | Moderate against HeLa and SGC-7901 | Inhibits NO production |

| Compound A | Structure | High against various cell lines | Weak |

| Compound B | Structure | Low | Moderate |

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound. For example:

-

Antineoplastic Activity Study :

- Objective : Evaluate the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay conducted on HeLa and SGC-7901 cells.

- Findings : The compound exhibited significant cytotoxicity at higher concentrations, supporting its potential as an anticancer agent.

-

Anti-inflammatory Study :

- Objective : Assess the impact on nitric oxide production.

- Methodology : RAW264.7 macrophages treated with LPS.

- Findings : The compound showed substantial inhibition of NO production, suggesting anti-inflammatory properties.

Table 1: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 133.78 ± 17.53 |

| SGC-7901 | 279.86 ± 25.39 |

Table 2: Anti-inflammatory Activity Results

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 1.0 | 86.87 |

| 2.0 | 94.48 |

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical reagents or catalysts are involved?

Methodological Answer: The compound can be synthesized via multi-step reactions involving palladium catalysts, tert-butyl protecting groups, and nucleophilic substitution. For example:

- Step 1 : Use palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 h) for coupling reactions .

- Step 2 : Deprotection or functionalization steps may require HCl/water (93–96°C, 17 h) .

- Key Reagents : DMAP and triethylamine in dichloromethane at 0–20°C for esterification or sulfonylation of pyrrolidine intermediates .

Q. How should researchers characterize the compound to confirm its structural integrity?

Methodological Answer:

- NMR Spectroscopy : Analyze proton and carbon environments to verify tert-butyl (δ ~1.4 ppm for C(CH₃)₃), pyrrolidine ring protons (δ 1.5–3.5 ppm), and pyridazine sulfur-methyl linkages .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₃ClN₂O₂S: ~347.1) .

- Elemental Analysis : Cross-check C, H, N, and S percentages against theoretical values from molecular formulas .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C in sealed, light-resistant containers to prevent hydrolysis of the tert-butyl ester or sulfanyl-methyl bond .

- Incompatibilities : Avoid strong acids/bases (risk of ester cleavage) and oxidizing agents (risk of sulfur oxidation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Use statistical modeling to test variables like temperature, catalyst loading, and solvent polarity. For example, optimize palladium-catalyzed coupling by varying XPhos ligand ratios (0.5–2.0 mol%) and reaction times (3–8 h) .

- In Situ Monitoring : Employ HPLC or FTIR to track intermediate formation and adjust reaction progression dynamically .

Q. What methodologies resolve contradictions in analytical data (e.g., NMR vs. MS discrepancies)?

Methodological Answer:

Q. How can researchers design experiments to investigate catalytic reactivity under varying conditions?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling efficiency using tert-butyl-protected intermediates. For example, compare Pd(OAc)₂ vs. PdCl₂ in Suzuki-Miyaura reactions .

- Kinetic Studies : Measure reaction rates under aerobic vs. inert conditions to assess oxygen sensitivity of sulfur-containing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.